5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolinesThe structure of this compound consists of a triazole ring fused to a quinoline moiety, with an ethoxy group attached at the 5-position of the triazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinolin-2(1H)-one with ethyl iodide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized triazoloquinolines .
Scientific Research Applications
5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the A2B adenosine receptor, which is involved in various physiological processes, including inflammation and cancer progression . The compound binds to the receptor and inhibits its activity, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Studied for their dual c-Met/VEGFR-2 inhibitory activities.
1,2,4-Triazolo[4,3-c]quinazolines: Investigated for their potential as PCAF inhibitors with anticancer activity.
Uniqueness
5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific structural features, such as the ethoxy group at the 5-position, which can influence its biological activity and chemical reactivity. This compound’s ability to act as an A2B receptor antagonist also sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H11N3O |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-ethoxy-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C12H11N3O/c1-2-16-11-7-12-14-13-8-15(12)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 |
InChI Key |
HEBLOAIDDDEDBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NN=CN2C3=CC=CC=C31 |
Origin of Product |
United States |
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